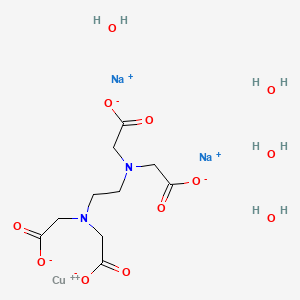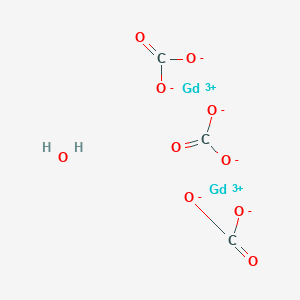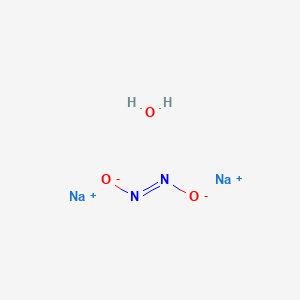
(2S)-2-amino-2-(4-tert-butylphenyl)ethanol
Descripción general
Descripción
“(2S)-2-amino-2-(4-tert-butylphenyl)ethanol” is a chemical compound with the molecular formula C12H18O . It is also known by other names such as 2-(4-tert-butylphenyl)-ethanol .
Molecular Structure Analysis
The molecular structure of “(2S)-2-amino-2-(4-tert-butylphenyl)ethanol” consists of 12 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The average mass of the molecule is 178.271 Da and the monoisotopic mass is 178.135757 Da .Aplicaciones Científicas De Investigación
Organic Synthesis
(2S)-2-amino-2-(4-tert-butylphenyl)ethanol: serves as a versatile intermediate in organic synthesis. Its structure allows for the introduction of the tert-butylphenyl group into various molecular frameworks, which can be pivotal in the synthesis of complex organic molecules. This compound can undergo reactions such as alkylation, acylation, and oxidation, providing pathways to synthesize a wide range of derivatives with potential activity in various domains .
Pharmaceuticals
In the pharmaceutical industry, this chiral compound’s amino-alcohol functionality is particularly valuable. It can be used to create enantiomerically pure pharmaceuticals, which is crucial since different enantiomers of a drug can have different therapeutic effects. The compound’s structure is conducive to synthesizing beta-blockers and selective serotonin reuptake inhibitors (SSRIs), which are classes of drugs used to treat heart conditions and depression, respectively .
Agrochemicals
The tert-butylphenyl group of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol is beneficial in the development of agrochemicals. It can be incorporated into molecules designed to interact with specific biological targets in pests and weeds, potentially leading to the creation of new herbicides and insecticides. The compound’s ability to form stable, bioactive derivatives makes it a valuable tool in agrochemical research .
Dyestuff
This compound’s utility extends to the production of dyestuffs, where it can act as a precursor to colorants that require a tert-butylphenyl moiety. Its application in this field could lead to the development of novel dyes with unique properties, such as enhanced stability to light and washing, which are desirable characteristics in textile and paint industries .
Material Science
In material science, (2S)-2-amino-2-(4-tert-butylphenyl)ethanol can be used to modify the surface properties of materials. For instance, it can be grafted onto polymers to alter their hydrophobicity or to introduce specific functional groups that can further react to create advanced materials with tailored properties for specific applications .
Catalysis
The amino-alcohol moiety of this compound offers potential as a ligand in catalysis. It can bind to metal centers to form catalysts that facilitate asymmetric synthesis, which is a method to produce enantiomerically enriched products. Such catalysts are highly sought after in the synthesis of chiral drugs and other biologically active molecules .
Biomedical Research
In biomedical research, the compound’s ability to be functionalized makes it a candidate for the synthesis of imaging agents. By attaching radioisotopes or fluorescent groups to the molecule, researchers can create compounds that may be used in diagnostic imaging techniques like PET scans or fluorescence microscopy .
Environmental Science
Lastly, (2S)-2-amino-2-(4-tert-butylphenyl)ethanol could be explored for environmental applications. Its derivatives might be used to remove contaminants from water or soil, or as building blocks for biodegradable materials, contributing to sustainability efforts and pollution reduction .
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-amino-2-(4-tert-butylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUFIGBVDCUITR-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584795 | |
| Record name | (2S)-2-Amino-2-(4-tert-butylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-2-(4-tert-butylphenyl)ethanol | |
CAS RN |
191109-50-9 | |
| Record name | (2S)-2-Amino-2-(4-tert-butylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 191109-50-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Formaldehyde;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene](/img/structure/B1591633.png)





![4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]benzenesulfonamide](/img/structure/B1591643.png)
